ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a thieno[3,4-d]pyridazine derivative featuring a 4-oxo-3,4-dihydro scaffold substituted with:
- Ethyl carboxylate at position 1.
- 2-(4-Fluorophenyl)acetamido at position 3.
- 4-(Trifluoromethyl)phenyl at position 2.
The thieno[3,4-d]pyridazine core distinguishes it from other heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines or pyrrolo[1,2-b]pyridazines). The 4-fluorophenyl and trifluoromethyl groups are common pharmacophores in kinase inhibitors or anti-inflammatory agents, likely enhancing target binding and metabolic stability .
Properties
IUPAC Name |
ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4N3O4S/c1-2-35-23(34)20-17-12-36-21(29-18(32)11-13-3-7-15(25)8-4-13)19(17)22(33)31(30-20)16-9-5-14(6-10-16)24(26,27)28/h3-10,12H,2,11H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJKGWYFMKRHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Thieno/Pyridazine Cores
Key Observations :
- The thieno[3,4-d]pyridazine core in the target compound may confer distinct electronic properties compared to pyrrolo or pyrazolo derivatives, influencing binding to enzymatic targets.
- The 2-(4-fluorophenyl)acetamido group (vs.
Functional Differences from Non-Thieno Analogues
Note: The target compound’s thieno[3,4-d]pyridazine core may favor interactions with ATP-binding pockets in kinases, while pyrazolo[3,4-d]pyrimidines () are often used in nucleotide-competitive inhibitors .
Biological Activity
Ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. Its unique structure and substituents suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with several functional groups:
- Fluorophenyl group : Often associated with enhanced biological activity.
- Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability.
- Acetamido group : Can enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been suggested based on structural analogs:
- Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Similar compounds have shown significant inhibitory activity against VEGFR-2, a key target in cancer therapy. For instance, related compounds exhibited IC50 values as low as 0.039 μM, indicating strong potential for anti-cancer applications .
- Antiproliferative Activity : Studies on related thienopyridazine derivatives have demonstrated antiproliferative effects against various cancer cell lines (lung, breast, colon, and prostate), with IC50 values ranging from 1.48 μM to 33.14 μM . This suggests that this compound may exhibit similar properties.
Anticancer Activity
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound possess significant antiproliferative effects against various tumor cell lines. For example:
- Mechanistic Insights : The mechanism of action likely involves interference with cell cycle progression and induction of apoptosis in cancer cells. This is supported by docking studies that suggest binding affinities to key regulatory proteins in the apoptosis pathway.
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| VEGFR-2 Inhibition | Significant inhibition in cancer models | ~0.039 μM |
| Antiproliferative | Effective against prostate and breast cancer cells | 1.48 - 33.14 μM |
| Antimicrobial | Potential activity against bacterial strains | ~10 μg/mL |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical steps requiring optimization?
The synthesis typically involves multi-step reactions, starting with the construction of the thieno[3,4-d]pyridazine core. Key steps include:
- Introduction of the 4-fluorophenylacetamido group via amidation.
- Attachment of the 4-(trifluoromethyl)phenyl substituent through nucleophilic substitution or coupling reactions.
- Final esterification to form the ethyl carboxylate moiety. Optimization focuses on reaction temperature (e.g., reflux in toluene), solvent polarity, and catalysts (e.g., acetic acid for amidation). Purification often requires column chromatography or recrystallization .
Q. How can researchers confirm the identity and purity of the synthesized compound?
- Structural confirmation : Use -NMR and -NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms the molecular formula.
- Purity assessment : HPLC with UV detection (λ ~254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled competitors) for GPCRs or nuclear receptors.
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., hydrolysis or dimerization)?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side products (e.g., via precise residence time control).
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during critical steps .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Orthogonal validation : Confirm activity using unrelated assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Structural analysis : Compare X-ray crystallography or molecular docking results to identify conformational changes affecting activity.
- Solubility/pH effects : Test compound stability in assay buffers (e.g., DMSO concentration, serum protein interactions) .
Q. What strategies are effective for elucidating the compound’s mechanism of action when initial targets are unknown?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound.
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify sensitizing/resistant genes.
- Kinobeads : Affinity-based pulldowns to map kinase interactions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound class?
- Analog synthesis : Replace the 4-fluorophenyl or trifluoromethyl groups with bioisosteres (e.g., chloro, methyl).
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., carbonyl groups) and hydrophobic regions.
- 3D-QSAR : CoMFA or CoMSIA models to correlate substituent properties with activity .
Methodological Guidance for Data Interpretation
Q. What analytical techniques are recommended for characterizing degradation products under physiological conditions?
- LC-MS/MS : Track hydrolytic cleavage (e.g., ester hydrolysis) in simulated gastric fluid (pH 2) or plasma (pH 7.4).
- Stability-indicating HPLC : Monitor degradation kinetics at 37°C over 24–72 hours .
Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?
- Ensemble docking : Account for protein flexibility by docking into multiple conformations (e.g., from molecular dynamics simulations).
- Solvent/entropy effects : Use MM-PBSA/GBSA to estimate binding free energy contributions often missed in rigid docking.
- Experimental validation : Mutagenesis of predicted binding site residues to confirm critical interactions .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Substituents in Analog Synthesis
| Substituent Position | Reaction Yield (%) | Common Side Products |
|---|---|---|
| 4-Fluorophenyl | 65–78 | Unreacted acetamide |
| 4-Trifluoromethyl | 58–70 | Di-alkylated byproducts |
Q. Table 2: Biological Activity in Cancer Cell Lines
| Cell Line | IC (µM) | Assay Type | Key Pathway Affected |
|---|---|---|---|
| HeLa | 2.3 ± 0.4 | MTT | PI3K/AKT/mTOR |
| MCF-7 | 5.1 ± 1.2 | Resazurin | ERK1/2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
